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5-Methylindoline-2-carboxylic acid Documentation Hub

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  • Product: 5-Methylindoline-2-carboxylic acid

Core Science & Biosynthesis

Foundational

Technical Profile: 5-Methyl-2,3-dihydro-1H-indole-2-carboxylic Acid

The following technical guide provides an in-depth analysis of 5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (5-Methylindoline-2-carboxylic acid), a critical scaffold in medicinal chemistry. A Constrained Proline Surr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (5-Methylindoline-2-carboxylic acid), a critical scaffold in medicinal chemistry.

A Constrained Proline Surrogate for Peptidomimetic Drug Design

Executive Summary

5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 5-Methylindoline-2-carboxylic acid ) is a bicyclic, non-proteinogenic amino acid. Structurally, it represents a conformationally restricted analogue of phenylalanine or a hydrophobic surrogate of proline. Its core utility lies in drug discovery, specifically within the design of peptidomimetics —molecules that mimic peptide structures to interact with biological targets (receptors, proteases) with enhanced metabolic stability and bioavailability.

Unlike its fully aromatic precursor (5-methylindole-2-carboxylic acid), the indoline (dihydro) derivative possesses a chiral center at the C2 position and a secondary amine, making it a versatile building block for Angiotensin-Converting Enzyme (ACE) inhibitors and protease inhibitors where defined stereochemistry is paramount.

Physicochemical Identity & Specifications

PropertySpecification
IUPAC Name 5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Common Name 5-Methylindoline-2-carboxylic acid
CAS Number (Racemic) 785730-27-0
CAS Number (S-Isomer) 1344598-76-0
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 191.21 g/mol
Physical State Solid (Powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (zwitterionic character)
pKa (Predicted) Carboxyl: ~2.3
Chirality C2 Carbon is a stereocenter (R/S enantiomers)

Synthetic Methodology & Reaction Mechanisms

The synthesis of 5-methylindoline-2-carboxylic acid is typically achieved via the selective reduction of the corresponding aromatic indole. This transformation is chemically significant because it converts a planar, aromatic system into a puckered, chiral bicyclic system.

Primary Synthetic Route: Electrophilic Reduction

The most robust protocol involves the reduction of 5-methylindole-2-carboxylic acid using sodium cyanoborohydride (


) or triethylsilane (

) in an acidic medium (Acetic Acid or Trifluoroacetic Acid).

Mechanism of Action:

  • C3-Protonation: The indole ring is protonated at the C3 position (the most electron-rich site due to enamine character), breaking aromaticity and forming an iminium cation intermediate.

  • Hydride Transfer: The reducing agent delivers a hydride (

    
    ) to the electrophilic C2 position.
    
  • Stereoselectivity: In the absence of chiral catalysts, this produces a racemic mixture (

    
    ).
    
Experimental Workflow (Standardized Protocol)
  • Precursor: 5-Methylindole-2-carboxylic acid (CAS: 10241-97-1).

  • Reagents:

    
     (3.0 eq), Glacial Acetic Acid (Solvent/Catalyst).
    
  • Conditions:

    
     to RT, inert atmosphere (
    
    
    
    ).

Step-by-Step Protocol:

  • Dissolve 5-methylindole-2-carboxylic acid in glacial acetic acid under nitrogen.

  • Cool the solution to

    
     to prevent exotherms from degrading the hydride.
    
  • Add

    
     portion-wise over 30 minutes. Note: Evolution of HCN gas is possible; use a scrubber.
    
  • Stir at room temperature for 2–4 hours. Monitor by TLC (Indoles fluoresce strongly; Indolines fluoresce weakly or require ninhydrin stain).

  • Quench: Pour into ice water and basify to pH ~8-9 with NaOH.

  • Extraction: Extract with Ethyl Acetate. The product may remain in the aqueous phase if the pH is not strictly controlled near the isoelectric point (pI).

  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Visualization: Synthesis & Mechanism

The following diagram illustrates the reduction pathway and the resulting stereochemistry.

SynthesisPathway Indole 5-Methylindole-2-carboxylic acid (Planar, Aromatic) Intermediate Indolenine Intermediate (C3-Protonated Cation) Indole->Intermediate + H+ (AcOH) Loss of Aromaticity Indoline 5-Methylindoline-2-carboxylic acid (Puckered, Chiral C2) Intermediate->Indoline + H- (NaCNBH3) Hydride Attack at C2

Figure 1: Reduction of the indole precursor to the target indoline scaffold.

Medicinal Chemistry Applications

The "Proline Surrogate" Concept

In drug design, proline is unique because its secondary amine is part of the ring, forcing a specific turn in peptide chains (e.g.,


-turns). 5-Methylindoline-2-carboxylic acid mimics this geometry but adds a hydrophobic "anchor" (the fused benzene ring with a methyl group).
  • Conformational Restriction: It locks the

    
     (phi) torsion angle of the peptide backbone, reducing the entropic penalty upon binding to a receptor.
    
  • Lipophilicity: The 5-methyl group increases

    
    , enhancing membrane permeability compared to unsubstituted indoline-2-carboxylic acid.
    
Target Classes
  • ACE Inhibitors: Indoline-2-carboxylic acids are classic pharmacophores for Angiotensin-Converting Enzyme inhibitors (e.g., Indolapril, Pentopril). The carboxylic acid binds to the active site Zinc ion (

    
    ), while the hydrophobic ring occupies the 
    
    
    
    or
    
    
    subsite.
  • Bradykinin Potentiators: Derivatives serve as non-peptide inhibitors preventing bradykinin degradation.

Handling, Stability & Safety (MSDS Insights)

Stability Profile
  • Oxidation Risk: Indolines are susceptible to oxidative dehydrogenation . Exposure to air and light over prolonged periods can cause the molecule to revert to the aromatic indole (yellowing of the solid).

    • Mitigation: Store under Argon/Nitrogen at

      
      .
      
  • Racemization: The C2 stereocenter is relatively stable, but strong bases or high heat can induce racemization via enolization mechanisms.

Safety Precautions
  • H315/H319: Causes skin and serious eye irritation.

  • Handling: Use standard PPE. Avoid inhalation of dust.

Analytical Characterization

To validate the identity of 5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid, researchers should look for specific spectroscopic signatures that distinguish it from the indole precursor.

MethodDiagnostic Signal (Expected)Interpretation
1H NMR

3.0–3.5 ppm (Multiplets, 2H)
Corresponds to C3-H2 protons (methylene). In the indole, this is a C=C aromatic proton (

6.5 ppm).
1H NMR

4.2–4.5 ppm (dd, 1H)
Corresponds to the C2-H chiral proton.
1H NMR

2.2–2.3 ppm (Singlet, 3H)
The 5-Methyl group attached to the benzene ring.
MS (ESI)

Protonated molecular ion.
Appearance Colorless to Pale BeigeDistinct from the bright yellow/brown of oxidized indoles.

References

  • Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; Reduction of Indoles to Indolines. Journal of the American Chemical Society. (Foundational reduction methodology).[1]

  • ResearchGate. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

Comprehensive Guide: 5-Methylindoline-2-carboxylic Acid Hydrochloride Solubility

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 5-Methylindoline-2-carboxylic acid hydrochloride . Executive Summary & Chemical Identity 5-Methylindo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 5-Methylindoline-2-carboxylic acid hydrochloride .

Executive Summary & Chemical Identity

5-Methylindoline-2-carboxylic acid hydrochloride is a chiral bicyclic amino acid derivative frequently employed as a scaffold in the synthesis of peptidomimetics, ACE inhibitors (e.g., Perindopril analogs), and organocatalysts.

Unlike its aromatic parent (5-methylindole-2-carboxylic acid), the indoline core possesses a saturated C2-C3 bond and a basic secondary amine. This basicity allows for the formation of a stable hydrochloride salt, drastically altering its solubility profile compared to the free zwitterion or the indole analog.

PropertySpecification
Systematic Name 5-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride
Core Structure Indoline (Dihydroindole)
Molecular Formula C₁₀H₁₁NO₂ · HCl
Molecular Weight 213.66 g/mol (Salt) / 177.20 g/mol (Free Base)
Chirality Typically supplied as the (S)-enantiomer (CAS: 96056-64-3 for methyl ester analog; acid salt often custom synthesized)
pKa (Estimated)

(Carboxyl),

(Indoline Nitrogen)

Physicochemical Solubility Profile

The solubility of this compound is governed by its nature as an amino acid hydrochloride salt . Its behavior follows a distinct pH-dependent "U-curve," characteristic of amphoteric molecules.

Solvent Compatibility Matrix[1]
Solvent SystemSolubility RatingMechanistic Insight
Water (pH < 2.0) High The protonated ammonium cation (

) and solvated chloride counter-ion drive high aqueous solubility.
Water (pH 3.5 - 5.0) Low / Insoluble As pH approaches the isoelectric point (pI), the salt converts to the zwitterionic species (

), which has net neutral charge and minimal lattice energy solvation, leading to precipitation.
Methanol / Ethanol Moderate to High Soluble in lower alcohols due to the organic indoline core's lipophilicity combined with hydrogen bonding capability.
DMSO / DMF High Excellent solubility due to high dielectric constants and ability to solvate ionic pairs.
Dichloromethane (DCM) Low The ionic HCl salt lattice resists solvation in non-polar chlorinated solvents.
Diethyl Ether / Hexane Insoluble Used as anti-solvents to precipitate the salt from alcoholic solutions.
The "Common Ion" Effect

While the salt is water-soluble, excessive presence of chloride ions (e.g., 6M HCl) can decrease solubility, forcing the salt to precipitate. This is a critical purification technique described in Section 4.

Solubility & Species Dynamics (Mechanism)[1]

Understanding the species distribution is critical for extraction and purification. The indoline nitrogen is a secondary amine (unlike the non-basic indole nitrogen), making it protonatable.

pH-Dependent Species Workflow

SolubilityDynamics SolidSalt HCl Salt (Solid) [Cationic Lattice] SolnAcid Acidic Solution (pH < 2) [Soluble Cation] SolidSalt->SolnAcid Dissolve in H2O SolnAcid->SolidSalt Evaporate / Cool (Recrystallization) PptZwit Isoelectric Precipitate (pH ~4) [Insoluble Zwitterion] SolnAcid->PptZwit Add Base (NaOH) to pH ~4 PptZwit->SolnAcid Add Excess Acid (pH < 2) SolnBase Basic Solution (pH > 8) [Soluble Anion] PptZwit->SolnBase Add Excess Base (pH > 8) SolnBase->PptZwit Add Acid (HCl) to pH ~4

Figure 1: The pH-dependent solubility cycle of 5-methylindoline-2-carboxylic acid. Blue nodes indicate soluble states; Red nodes indicate solid/precipitate states.

Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Use this protocol to verify solubility in a specific solvent batch.

  • Preparation: Weigh 20 mg of 5-methylindoline-2-carboxylic acid HCl into a clear 4 mL vial.

  • Addition: Add 200 µL of the target solvent (starting concentration: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Clear solution: Solubility > 100 mg/mL.

    • Suspension: Proceed to step 4.

  • Dilution: Add solvent in 200 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    .
    
Protocol B: Recrystallization (Purification)

The HCl salt is best purified using an Alcohol/Ether system or Aqueous Acid cooling.

Method: Ethanol/Ether Displacement

  • Dissolve the crude HCl salt in the minimum amount of warm absolute ethanol (approx. 50-60°C).

  • Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble mechanical impurities.

  • Allow the filtrate to cool to room temperature.

  • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until a persistent turbidity (cloudiness) forms.

  • Store at 4°C for 12 hours. White to off-white crystals should form.

  • Filter and wash with cold ether.

Protocol C: Free-Basing for Organic Synthesis

If your reaction requires the nucleophilic free amine (e.g., amide coupling), you must break the salt.

  • Suspend the HCl salt in Dichloromethane (DCM) .

  • Add an equal volume of saturated aqueous NaHCO₃ .

  • Stir vigorously for 15 minutes. The solid should dissolve as it converts to the free base and partitions into the DCM layer.

  • Separate the organic layer.

  • Extract the aqueous layer once more with DCM.

  • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

    • Note: The free acid is unstable to oxidation over long periods; use immediately.

Critical Handling & Stability Notes

  • Oxidation Sensitivity: Indolines are susceptible to oxidation back to indoles (aromatization). Store the HCl salt under inert gas (Argon/Nitrogen) at -20°C to prevent "browning" (formation of the 5-methylindole analog).

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Weigh quickly and reseal containers immediately.

  • Stereochemistry: If using the (S)-enantiomer, avoid strong bases (pH > 12) or high temperatures during free-basing to prevent racemization at the alpha-carbon.

References

  • Sigma-Aldrich. (S)-Indoline-2-carboxylic acid Product Specification. (Proxy for physicochemical properties of the core scaffold).

  • Nanyang Technological University (NTU). Environmentally benign and energy efficient synthesis of metal halide perovskites. (Cites usage and base-treatment of 5-methylindoline-2-carboxylic acid HCl).

  • National Institutes of Health (PubChem). Indoline-2-carboxylic acid Compound Summary.

  • Liu, J., et al. "Determination and Correlation of Solubilities of (S)-Indoline-2-carboxylic Acid in Six Different Solvents." Journal of Chemical & Engineering Data, 2013. (Establishes solubility baseline for the class).

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Methylindoline-2-Carboxylic Acid

Welcome to the technical support guide for the purification of 5-methylindoline-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-methylindoline-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate from complex reaction mixtures. Heterocyclic compounds, such as indolines, are foundational in medicinal chemistry, and achieving high purity is critical for downstream applications and regulatory compliance.[1][2] This guide provides in-depth, experience-driven advice through a series of frequently asked questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for 5-methylindoline-2-carboxylic acid.

Q1: What are the most likely impurities in my crude 5-methylindoline-2-carboxylic acid reaction mixture?

A1: The impurity profile is dictated by the synthetic route. Assuming a common route like the Fischer indole synthesis from p-tolylhydrazine and pyruvic acid, followed by reduction, impurities typically include[2][3]:

  • Unreacted Starting Materials: Residual p-tolylhydrazine and pyruvic acid.

  • Reaction By-products: Polymeric or tar-like materials formed under acidic cyclization conditions.

  • Isomeric By-products: Small amounts of other positional isomers depending on the reaction's regioselectivity.

  • Residual Catalysts: Brønsted or Lewis acids used in the cyclization step (e.g., HCl, H₂SO₄, polyphosphoric acid).[2]

  • Degradation Products: Indoline scaffolds can be sensitive to strong acids and oxidative conditions.

Understanding these potential contaminants is the first step in designing an effective purification strategy.[4]

Q2: What is the first and most effective purification step I should consider?

A2: For a carboxylic acid like 5-methylindoline-2-carboxylic acid, an acid-base extraction is almost always the most powerful initial purification step.[5] This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities. By washing the crude mixture (dissolved in an organic solvent) with a basic aqueous solution, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which migrates to the aqueous layer.[6][7] Neutral and basic impurities remain in the organic layer. The layers are then separated, and the pure acid can be recovered by acidifying the aqueous layer.

Q3: My compound is a pale yellow or cream powder. Is this normal?

A3: Yes, this is a typical appearance for 5-methylindole-2-carboxylic acid and related compounds.[8][9] The color can vary from yellow or cream to pale brown. A significant deviation, such as a very dark brown or black color, likely indicates the presence of polymeric by-products or degradation, which will require more rigorous purification.

Q4: Can I purify this compound using column chromatography?

A4: Yes, column chromatography is a viable, albeit often secondary, purification method.

  • Normal-Phase Chromatography: Using silica gel is common. However, the acidic nature of silica can cause streaking or strong adsorption of the indoline nitrogen. To mitigate this, it's often necessary to add a modifier like acetic or formic acid (0.1-2.0%) to the mobile phase to suppress the deprotonation of your carboxylic acid.[9]

  • Reversed-Phase Chromatography (HPLC): This is an excellent method for achieving high purity and for analytical assessment. A C18 column with a mobile phase of acetonitrile and water, often with a phosphoric or formic acid modifier, is a good starting point.[10][11]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Troubleshooting: Acid-Base Extraction
Problem Potential Cause Recommended Solution
An emulsion forms at the interface of the organic and aqueous layers. - The pH is too close to the pKa of the compound.- High concentration of particulates or tars.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break emulsions.- Filter the crude solution before extraction to remove insoluble materials.- Allow the separatory funnel to stand undisturbed for a longer period.
Low recovery of product after acidification. - Incomplete extraction into the basic aqueous layer.- Insufficient acidification to precipitate the product.- Product has some solubility in the cold aqueous solution.- Perform multiple extractions (2-3 times) with the basic solution to ensure complete transfer of the carboxylate salt.[6]- Add acid dropwise while monitoring with pH paper until the solution is strongly acidic (pH 1-2) to ensure full protonation.[6]- If no solid precipitates, or if it's an oil, extract the acidified aqueous layer back into an organic solvent (e.g., ethyl acetate, dichloromethane).[5]
Product precipitates as a sticky oil instead of a solid. - Presence of impurities that lower the melting point.- The compound may have a low melting point or be an amorphous solid.- Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.- Add a seed crystal of pure product if available.- Take the oil up in a minimal amount of a suitable solvent and attempt recrystallization (see below).
Troubleshooting: Recrystallization
Problem Potential Cause Recommended Solution
The compound does not dissolve, even in a large volume of hot solvent. The chosen solvent has poor solvating power for your compound.- Refer to a solvent miscibility and polarity chart. Choose a solvent with a polarity closer to that of your compound. For indole derivatives, solvents like ethanol, acetone, or ethyl acetate are often good starting points.[12]
The compound "oils out" upon cooling. - The solution is supersaturated and cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the compound.- Re-heat the solution to redissolve the oil, then allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature).- Add slightly more solvent to the hot solution before cooling.- Choose a lower-boiling point solvent for recrystallization.
No crystals form, even after the solution has cooled completely. - The solution is not sufficiently saturated.- The compound is highly soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to increase the concentration and attempt to cool again.- If using a single solvent, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.[13]
Crystals are colored, but the pure compound should be white/pale yellow. Colored impurities are trapped within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product.- A second recrystallization may be necessary.

Part 3: Experimental Protocols & Workflows

Protocol 1: Purification via Acid-Base Extraction

This protocol assumes your crude product is a solid or oil containing neutral or basic impurities.

Materials:

  • Crude 5-methylindoline-2-carboxylic acid

  • Organic solvent (e.g., Ethyl Acetate or Dichloromethane)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 5% aqueous Hydrochloric Acid (HCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., 10-20 mL of ethyl acetate per gram of crude material).

  • Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water, shake gently, and discard the aqueous layer to remove any water-soluble acids or salts.

  • Base Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure.[5]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 3 and 4 two more times, combining the aqueous extracts each time. This ensures complete extraction of the carboxylic acid.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5% HCl dropwise while stirring until the solution is acidic (pH ~2), as confirmed with pH paper. Your product should precipitate as a solid.[6]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.

  • Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass or drying dish to dry completely, preferably under vacuum.

Workflow & Decision-Making Diagram

The following diagram illustrates the decision-making process for purifying 5-methylindoline-2-carboxylic acid.

Purification_Workflow cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Analysis & Outcome Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Primary Step Analysis Purity Check (TLC, HPLC, NMR) Extraction->Analysis Isolate Solid Recrystal Recrystallization Recrystal->Analysis Chrom Column Chromatography Chrom->Analysis Pure Pure Product (>98%) Analysis->Pure Purity OK Impure Product Still Impure Analysis->Impure Purity Not OK Impure->Recrystal If Solid Impure->Chrom If Oily or Complex Mixture

Caption: Decision workflow for purification of 5-methylindoline-2-carboxylic acid.

References

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF . ResearchGate. [Link]

  • Acid-Base Extraction.1 . University of Colorado Boulder, Department of Chemistry. [Link]

  • A SIMPLE PREPARATION OF 5,6-DIHYDROXY-N-METHYLINDOLE . Canadian Science Publishing. [Link]

  • Refinement method of indole-2-carboxylic acid.
  • The separation of analytes with carboxylic acid on the columns. Mobile phase - ResearchGate . ResearchGate. [Link]

  • Acid–base extraction - Wikipedia . Wikipedia. [Link]

  • Separation of 5-Methylindole on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
  • Methods in Developing Mobile Phase Condition for C18 Column . Nacalai Tesque, Inc. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach . Regis Technologies, Inc. [Link]

  • Resolving API Impurity Issues in Drug Development . Pharmaguideline. [Link]

  • indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
  • Recrystallization with two solvents : r/Chempros . Reddit. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other . ResearchGate. [Link]

  • Practical Methodologies for the Synthesis of Indoles | Chemical Reviews . ACS Publications. [Link]

  • 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus . PMC. [Link]

  • Process of preparing purified aqueous indole solution.
  • Synthesis and Chemistry of Indole . LBS Government PG College, Kotputli. [Link]

  • Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC . PubMed. [Link]

  • Fischer indole synthesis - Wikipedia . Wikipedia. [Link]

  • Fischer indole synthesis in the absence of a solvent . SciSpace. [Link]

  • indole-2-carboxylic acid, 1477-50-5 . The Good Scents Company. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-methylindoline-2-carboxylic acid

Initiating Spectral Analysis I'm starting with focused Google searches to get 1H NMR data on 5-methylindoline-2-carboxylic acid: chemical shifts, coupling constants, and expected spectral patterns are the priority. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Spectral Analysis

I'm starting with focused Google searches to get 1H NMR data on 5-methylindoline-2-carboxylic acid: chemical shifts, coupling constants, and expected spectral patterns are the priority. This groundwork will lay the foundation for deeper analysis and interpretation.

Expanding Data Gathering

I'm now expanding my search to include experimental data and comparative studies related to the 1H NMR spectrum of 5-methylindoline-2-carboxylic acid. Simultaneously, I am researching best practices for sample preparation and data acquisition, alongside the theoretical principles of NMR spectroscopy specific to substituted indolines. I am also investigating alternative analytical methods to use as a basis for comparison.

Structuring the Analytical Guide

I'm now integrating information from my searches to outline a comprehensive guide. It'll start with an NMR introduction, then detail the expected 1H NMR data of 5-methylindoline-2-carboxylic acid, and cover experimental protocols, data analysis (including a shift/coupling table), comparative analyses with alternative techniques, and troubleshooting. I'll include Graphviz diagrams for visual clarity.

Analyzing Spectral Data

I started by looking for the 1H NMR spectrum of 5-methylindoline-2-carboxylic acid directly, but it wasn't readily available. However, I have found information on related structures like indolines, indoles and their derivatives. This will allow me to predict the spectrum of the target molecule. This related information will assist me in developing the spectrum.

Developing Spectral Prediction

I've gathered a wealth of data on similar indoline and indole structures. Now, I have information on typical chemical shifts, substituent effects, carboxylic acid proton characteristics, and general 1H NMR principles. Standard protocols for NMR sample preparation and alternative analytical techniques are also available. This allows me to confidently create a detailed predictive guide, fulfilling all user requirements, without direct spectra.

Synthesizing Predictive Analysis

I've broadened my scope to encompass both indoline and indole rings, focusing on spectral prediction. I've compiled typical chemical shifts, substituent effects, and carboxylic acid proton characteristics. I'm confident about incorporating experimental protocols and alternative analysis. My detailed guide incorporates the user's need, using the data available to construct a valid response.

Comparative

A Comparative Guide to the X-ray Crystallography of Indoline-2-Carboxylic Acid Derivatives: Structural Insights for Drug Discovery

This guide provides a comprehensive comparison of X-ray crystallography data for indoline-2-carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals who are leve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of X-ray crystallography data for indoline-2-carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals who are leveraging this privileged scaffold for therapeutic innovation. We will delve into the structural nuances revealed by X-ray diffraction, offering insights into how substituent modifications impact molecular conformation and crystal packing, and how these insights can be translated into more effective drug design.

The Significance of the Indoline-2-Carboxylic Acid Scaffold

Indoline-2-carboxylic acid is a versatile building block in medicinal chemistry, recognized for its presence in a wide array of bioactive molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional framework that can be strategically decorated with functional groups to modulate pharmacological activity. Derivatives of this scaffold have shown promise in various therapeutic areas, including as anti-inflammatory, anti-cancer, and antiviral agents.[1][2] Notably, indole-2-carboxylic acid derivatives, closely related to the indoline scaffold, have been identified as potent inhibitors of HIV-1 integrase.[3][4][5]

The power of X-ray crystallography lies in its ability to provide a precise atomic-level picture of these molecules. This structural data is invaluable for understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding the rational design of next-generation therapeutics.

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic concept to a refined crystal structure is a meticulous process. Here, we outline a typical experimental workflow for obtaining X-ray crystallography data for indoline-2-carboxylic acid derivatives.

Synthesis of Indoline-2-Carboxylic Acid Derivatives

The synthesis of indoline-2-carboxylic acid and its derivatives can be achieved through various routes. A common approach involves the reduction of the corresponding indole-2-carboxylic acid.[6] For chiral derivatives, resolution of a racemic mixture or asymmetric synthesis starting from a chiral precursor like L-phenylalanine can be employed.[6][7]

A General Synthetic Protocol for N-Acyl-Indoline-2-Carboxylic Acid:

  • Fischer Indole Cyclization: React phenylhydrazine with pyruvic acid in the presence of an acid catalyst (e.g., glacial acetic acid) to form indole-2-carboxylic acid.[7]

  • N-Acylation: Acetylate the indole-2-carboxylic acid at the nitrogen position using a reagent like acetic anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine).[7]

  • Reduction to Indoline: Hydrogenate the N-acetyl-indole-2-carboxylic acid using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield N-acetyl-indoline-2-carboxylic acid.[7]

Crystallization

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Step-by-Step X-ray Diffraction Workflow:

  • Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction S1 Starting Materials (e.g., Phenylhydrazine, Pyruvic Acid) S2 Fischer Indole Cyclization S1->S2 S3 Indole-2-carboxylic Acid S2->S3 S4 N-Acylation S3->S4 S5 N-Acyl-indole-2-carboxylic Acid S4->S5 S6 Reduction S5->S6 S7 N-Acyl-indoline-2-carboxylic Acid S6->S7 C1 Dissolution in Suitable Solvent S7->C1 C2 Crystallization Technique (e.g., Slow Evaporation) C1->C2 C3 Single Crystal Formation C2->C3 X1 Crystal Mounting C3->X1 X2 Data Collection X1->X2 X3 Data Processing X2->X3 X4 Structure Solution X3->X4 X5 Structure Refinement X4->X5 X6 Final Crystal Structure X5->X6

Caption: Experimental workflow from synthesis to final crystal structure.

Comparative Analysis of Crystallographic Data

The following table summarizes the available X-ray crystallography data for indoline-2-carboxylic acid derivatives and a closely related indole derivative for comparison. This data highlights the influence of substituents on the crystal packing and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1)C₁₀H₉NO₃MonoclinicC2/c13.079(3)7.696(2)35.18591.06(3)16[8][9]
5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2)C₁₀H₉NO₃MonoclinicP2₁/c4.0305(2)13.0346(6)17.2042(9)91.871(5)4[8][9]
Indole-2-carboxylic acidC₉H₇NO₂OrthorhombicPna2₁30.144(6)6.466(1)3.819(1)902[10]

Structural Insights and Discussion

The crystallographic data reveals key structural features that are critical for understanding the behavior of these molecules.

Hydrogen Bonding and Crystal Packing

In the solid state, indole-2-carboxylic acid and its derivatives are extensively involved in hydrogen bonding. For instance, in one polymorph of 5-methoxy-1H-indole-2-carboxylic acid, molecules form ribbons through intermolecular O–H···O and N–H···O hydrogen bonds.[8] In another polymorph, cyclic dimers are formed via double O-H···O hydrogen bonds between the carboxylic acid groups.[8][9] The N-H group of the indole ring and the carboxylic acid group are the primary drivers of these interactions, acting as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor.[10]

The specific hydrogen bonding motifs significantly influence the crystal packing. For example, the carboxylic acid groups in indole-2-carboxylic acid are oriented perpendicularly to each other, leading to a zig-zag pattern of intermolecular hydrogen bonds.[10]

G cluster_dimer Cyclic Dimer Formation cluster_ribbon Ribbon Formation Indoline1 Indoline-2-carboxylic Acid Derivative Indoline2 Indoline-2-carboxylic Acid Derivative Indoline1->Indoline2 O-H···O Indoline2->Indoline1 O-H···O Indoline3 Indoline-2-carboxylic Acid Derivative Indoline4 Indoline-2-carboxylic Acid Derivative Indoline3->Indoline4 N-H···O Indoline5 Indoline-2-carboxylic Acid Derivative Indoline4->Indoline5 N-H···O

Caption: Common hydrogen bonding motifs in the crystal structures.

Conformational Analysis

The indoline ring system is not planar. The five-membered ring adopts an envelope or twisted conformation. The specific conformation can be influenced by the substituents on the ring. Understanding the preferred conformations is crucial as it dictates the spatial orientation of the functional groups and, consequently, the molecule's ability to bind to a biological target.

Implications for Drug Design and Development

The detailed structural information obtained from X-ray crystallography has profound implications for the design of novel drugs based on the indoline-2-carboxylic acid scaffold.

  • Structure-Based Drug Design: Crystal structures of these derivatives in complex with their target proteins can reveal key binding interactions. This information allows for the rational design of new derivatives with improved potency and selectivity. For example, understanding how indole-2-carboxylic acid derivatives chelate with Mg²⁺ ions in the active site of HIV-1 integrase is crucial for designing more effective inhibitors.[3][4]

  • Pharmacophore Modeling: A collection of crystal structures for a series of active compounds can be used to develop a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries for new lead compounds.

  • Polymorphism and Bioavailability: As seen with 5-methoxy-1H-indole-2-carboxylic acid, these compounds can exist in different polymorphic forms.[8][9] Different polymorphs can have different physical properties, such as solubility and dissolution rate, which can impact the bioavailability of a drug. X-ray crystallography is the definitive method for identifying and characterizing polymorphs.

Conclusion

X-ray crystallography provides an indispensable tool for elucidating the three-dimensional structures of indoline-2-carboxylic acid derivatives. This guide has highlighted the typical experimental workflow and showcased how crystallographic data can reveal critical insights into hydrogen bonding, crystal packing, and molecular conformation. By leveraging this structural information, researchers can accelerate the discovery and development of novel therapeutics built upon this versatile and promising scaffold. The continued exploration and publication of crystallographic data for a wider range of indoline-2-carboxylic acid derivatives will undoubtedly fuel further innovation in medicinal chemistry.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-Methylindoline-2-carboxylic Acid

Researchers and drug development professionals are at the forefront of innovation, often working with novel chemical compounds. Among these is 5-Methylindoline-2-carboxylic acid, a molecule with potential applications in...

Author: BenchChem Technical Support Team. Date: March 2026

Researchers and drug development professionals are at the forefront of innovation, often working with novel chemical compounds. Among these is 5-Methylindoline-2-carboxylic acid, a molecule with potential applications in pharmaceutical synthesis.[1][2] Ensuring the safety of laboratory personnel is paramount when handling such specialized reagents. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 5-Methylindoline-2-carboxylic acid, based on the safety data for the closely related compound, 5-Methylindole-2-carboxylic acid. While structurally similar, it is crucial to handle the specified compound with the assumption of similar or greater hazards until specific data becomes available.

Immediate Safety Briefing: Hazard Profile

5-Methylindole-2-carboxylic acid is classified as a solid crystalline substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is crucial to prevent the formation of dust during handling.[3]

Primary Hazards:

  • Skin Irritation: Direct contact can lead to skin irritation.[3]

  • Serious Eye Irritation: Contact with eyes can cause significant damage.[3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is the most critical barrier against accidental exposure. The selection of appropriate PPE is a non-negotiable aspect of safe laboratory practice.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation. Gloves should be inspected before use and replaced immediately if contaminated.[4][5]
Body Protection A lab coat or chemical-resistant apron, along with full-length pants and closed-toe shoes.To shield the body from accidental spills and splashes.[4]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working in a poorly ventilated area or when the material is likely to become airborne as a dust.To avoid the inhalation of dust that may cause respiratory irritation.[4][6]
Operational Plan for Safe Handling

A systematic approach to handling 5-Methylindoline-2-carboxylic acid minimizes the risk of exposure and ensures a safe working environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

2. Pre-Handling Procedures:

  • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for 5-Methylindole-2-carboxylic acid.[4]

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

3. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Do not breathe in dust, fumes, or vapors.[3][4]

  • When weighing or transferring the solid material, do so in a manner that minimizes the generation of dust.

  • Keep the container tightly closed when not in use.[3]

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and properly dispose of contaminated PPE.[7]

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Plan: Environmental Responsibility

All waste materials contaminated with 5-Methylindoline-2-carboxylic acid must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Any solutions containing the compound should also be collected in a labeled, sealed container.

  • Disposal Protocol: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.[4]

Workflow for Safe Handling of 5-Methylindoline-2-carboxylic Acid

The following diagram outlines the logical flow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing/Transfer Weighing/Transfer Don PPE->Weighing/Transfer Reaction/Use Reaction/Use Weighing/Transfer->Reaction/Use Decontaminate Surfaces Decontaminate Surfaces Reaction/Use->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS End End Dispose via EHS->End

Caption: Workflow for the safe handling of 5-Methylindoline-2-carboxylic acid.

References

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 5-Methylindole-2-carboxylic acid.
  • Fisher Scientific. (2009, August 25).
  • Fisher Scientific. (2010, March 26).
  • Loba Chemie. (2018, July 26). INDOLINE MSDS CAS-No.: 496-15-1 MSDS.
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  • CymitQuimica. 5-Methylindole-2-carboxylic acid, 99%.
  • J&K Scientific. (2021, April 16). 5-Methylindole-2-carboxylic acid | 10241-97-1.
  • Santa Cruz Biotechnology. 5-Methylindole-2-carboxylic acid (CAS 10241-97-1).

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